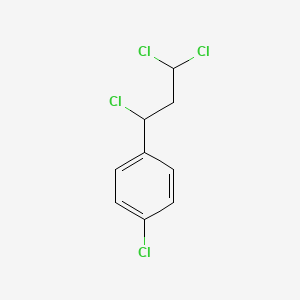![molecular formula C10H8BrNO2S B12558475 [2-(Bromomethyl)-1,3-benzothiazol-6-yl]acetic acid CAS No. 192801-40-4](/img/structure/B12558475.png)
[2-(Bromomethyl)-1,3-benzothiazol-6-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Bromomethyl)-1,3-benzothiazol-6-yl]acetic acid: is an organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a bromomethyl group attached to the benzothiazole ring, which is further connected to an acetic acid moiety. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Bromomethyl)-1,3-benzothiazol-6-yl]acetic acid typically involves the bromination of a precursor compound. One common method is the benzylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as 2,2’-azobisisobutyronitrile (AIBN). The reaction is usually carried out in a solvent like 1,2-dichlorobenzene, which provides a clean and high-yielding reaction .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of safer and more environmentally friendly solvents is also emphasized to comply with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl group in [2-(Bromomethyl)-1,3-benzothiazol-6-yl]acetic acid can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the benzothiazole ring.
Coupling Reactions: It can also be involved in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
N-bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura coupling.
Radical Initiators: Such as AIBN for initiating radical bromination reactions.
Major Products Formed:
Substituted Benzothiazoles: Formed through nucleophilic substitution.
Coupled Products: Formed through coupling reactions with other aromatic compounds.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: [2-(Bromomethyl)-1,3-benzothiazol-6-yl]acetic acid is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: Benzothiazole derivatives are explored for their potential as anti-cancer, anti-bacterial, and anti-inflammatory agents.
Enzyme Inhibitors: The compound can act as an inhibitor for certain enzymes, making it valuable in biochemical research.
Industry:
Mechanism of Action
The mechanism of action of [2-(Bromomethyl)-1,3-benzothiazol-6-yl]acetic acid involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The benzothiazole ring can also interact with various biological pathways, influencing cellular processes .
Comparison with Similar Compounds
Benzothiazole: The parent compound without the bromomethyl and acetic acid groups.
2-Aminobenzothiazole: A derivative with an amino group instead of the bromomethyl group.
6-Methylbenzothiazole: A derivative with a methyl group at the 6-position instead of the acetic acid moiety.
Uniqueness:
Bromomethyl Group: The presence of the bromomethyl group makes [2-(Bromomethyl)-1,3-benzothiazol-6-yl]acetic acid more reactive in substitution reactions compared to its analogs.
Acetic Acid Moiety: The acetic acid group enhances the compound’s solubility in aqueous solutions and its potential for forming hydrogen bonds, which can influence its biological activity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
192801-40-4 |
|---|---|
Molecular Formula |
C10H8BrNO2S |
Molecular Weight |
286.15 g/mol |
IUPAC Name |
2-[2-(bromomethyl)-1,3-benzothiazol-6-yl]acetic acid |
InChI |
InChI=1S/C10H8BrNO2S/c11-5-9-12-7-2-1-6(4-10(13)14)3-8(7)15-9/h1-3H,4-5H2,(H,13,14) |
InChI Key |
MDCDQHHBZRDDIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CC(=O)O)SC(=N2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,4-Bis[[2-(4-chlorophenoxy)ethoxy]methyl]benzene](/img/structure/B12558413.png)

![6,8-Dimethyl-1H,3H,5H-thieno[3,4-e][1,3]dioxepine](/img/structure/B12558434.png)

![[4-[[3-[(4-Benzoyloxy-3-methoxyphenyl)methylidene]-2-oxocyclohexylidene]methyl]-2-methoxyphenyl] benzoate](/img/structure/B12558444.png)


![3-[4-(Butylsulfanyl)-1,2,5-thiadiazol-3-YL]-1-azabicyclo[2.2.2]octan-3-OL](/img/structure/B12558459.png)

![1,3,2-Benzodioxaborole, 2-[1-(4-methoxyphenyl)ethyl]-](/img/structure/B12558471.png)

![1,2-Benzenediamine, 4-[2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl]-](/img/structure/B12558477.png)
